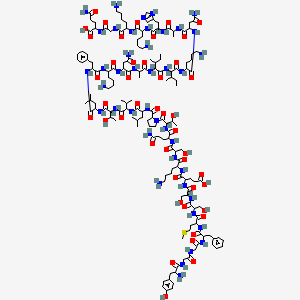
beta-Endorphin (equine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Endorphin (equine) is an endogenous opioid peptide that is produced in the pituitary gland of horses. It is a part of the larger family of endorphins, which are known for their role in pain relief, stress reduction, and immune system regulation. Beta-Endorphin is particularly notable for its high receptor-binding activity and analgesic potency, making it a significant compound in both veterinary and medical research .
準備方法
Synthetic Routes and Reaction Conditions
Beta-Endorphin can be synthesized using the solid-phase method, a common technique in peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of beta-Endorphin involves the extraction of the peptide from the pituitary glands of horses. The isolated hormone is then purified and characterized to ensure its structural integrity and biological activity. This method is labor-intensive and requires precise control of extraction and purification conditions to maintain the peptide’s efficacy .
化学反応の分析
Types of Reactions
Beta-Endorphin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to study its structure-activity relationships and to develop analogs with improved properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to introduce oxidative modifications.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are employed to reduce disulfide bonds and other functional groups.
Major Products Formed
The major products formed from these reactions include various beta-Endorphin analogs with altered receptor-binding affinities and biological activities. These analogs are crucial for understanding the peptide’s mechanism of action and for developing therapeutic applications .
科学的研究の応用
Beta-Endorphin has a wide range of scientific research applications:
Chemistry: Used in studies to understand peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in regulating immune responses, stress, and behavior in horses.
Medicine: Explored for its analgesic properties and potential use in pain management therapies.
Industry: Utilized in the development of veterinary medicines and diagnostic tools for equine health
作用機序
Beta-Endorphin exerts its effects primarily by binding to mu-opioid receptors in the brain and peripheral tissues. This binding activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. The result is reduced neuronal excitability and pain perception. Additionally, beta-Endorphin modulates the release of neurotransmitters and hormones, contributing to its analgesic and stress-relieving effects .
類似化合物との比較
Beta-Endorphin is part of a larger family of endogenous opioid peptides, including alpha-Endorphin and gamma-Endorphin. Compared to these peptides, beta-Endorphin has a higher receptor-binding affinity and greater analgesic potency. Other similar compounds include enkephalins and dynorphins, which also interact with opioid receptors but differ in their receptor selectivity and distribution in the body .
List of Similar Compounds
- Alpha-Endorphin
- Gamma-Endorphin
- Enkephalins
- Dynorphins
Beta-Endorphin’s unique structure and high potency make it a valuable compound for both research and therapeutic applications .
特性
分子式 |
C154H248N42O44S |
|---|---|
分子量 |
3423.9 g/mol |
IUPAC名 |
5-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C154H248N42O44S/c1-16-82(9)123(150(235)181-98(43-28-33-60-159)133(218)185-108(69-116(163)205)138(223)170-84(11)127(212)182-107(68-91-71-165-78-169-91)143(228)177-95(40-25-30-57-156)131(216)174-94(39-24-29-56-155)130(215)168-74-120(209)172-102(154(239)240)50-53-115(162)204)193-151(236)124(83(10)17-2)192-128(213)85(12)171-139(224)109(70-117(164)206)184-132(217)96(41-26-31-58-157)176-142(227)106(67-89-37-22-19-23-38-89)183-140(225)103(63-79(3)4)187-152(237)125(86(13)200)194-149(234)122(81(7)8)191-144(229)104(64-80(5)6)186-148(233)113-44-34-61-196(113)153(238)126(87(14)201)195-137(222)99(49-52-114(161)203)178-145(230)110(75-197)188-134(219)97(42-27-32-59-158)175-135(220)100(51-54-121(210)211)179-146(231)111(76-198)190-147(232)112(77-199)189-136(221)101(55-62-241-15)180-141(226)105(66-88-35-20-18-21-36-88)173-119(208)73-166-118(207)72-167-129(214)93(160)65-90-45-47-92(202)48-46-90/h18-23,35-38,45-48,71,78-87,93-113,122-126,197-202H,16-17,24-34,39-44,49-70,72-77,155-160H2,1-15H3,(H2,161,203)(H2,162,204)(H2,163,205)(H2,164,206)(H,165,169)(H,166,207)(H,167,214)(H,168,215)(H,170,223)(H,171,224)(H,172,209)(H,173,208)(H,174,216)(H,175,220)(H,176,227)(H,177,228)(H,178,230)(H,179,231)(H,180,226)(H,181,235)(H,182,212)(H,183,225)(H,184,217)(H,185,218)(H,186,233)(H,187,237)(H,188,219)(H,189,221)(H,190,232)(H,191,229)(H,192,213)(H,193,236)(H,194,234)(H,195,222)(H,210,211)(H,239,240) |
InChIキー |
XWZZJSNGTXUROZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


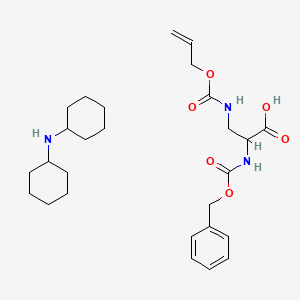
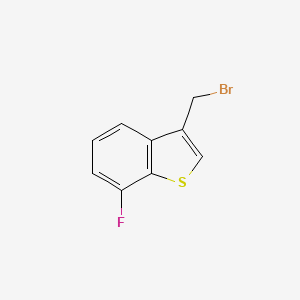
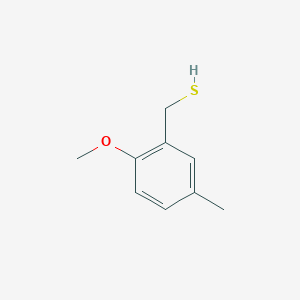
![8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione](/img/structure/B12316692.png)
![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12316699.png)
![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B12316702.png)
![(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316707.png)
![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316715.png)
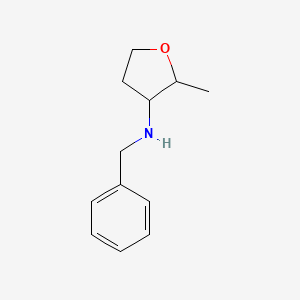
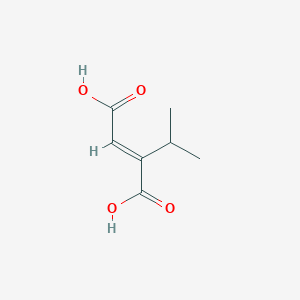
![2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B12316723.png)
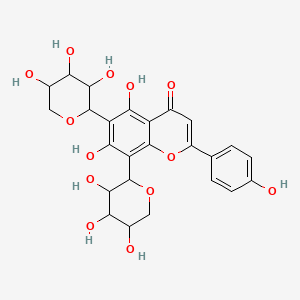
![Methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate](/img/structure/B12316737.png)
![(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester](/img/structure/B12316743.png)
